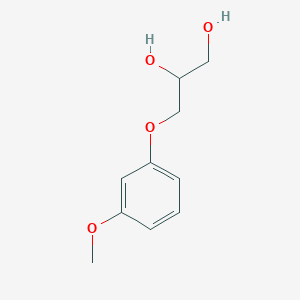
3-(3-Methoxyphenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol typically involves the reaction of 1,2-propanediol with a methoxyphenol derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between 1,2-propanediol and methoxyphenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Pharmacological Applications
Cough Suppressant and Expectorant
- Guaifenesin is widely recognized for its role as an expectorant in cough syrups. It helps loosen mucus in the airways, facilitating easier breathing and promoting productive coughs. This property makes it a common ingredient in over-the-counter medications such as Robitussin and Mucinex .
Surgical Anesthetic
- The compound has been utilized in veterinary medicine as a muscle relaxant and anesthetic during surgical procedures. Its centrally acting muscle relaxant properties are beneficial for inducing anesthesia in animals .
Research and Development
Drug Formulation Studies
- Guaifenesin is often involved in the formulation of new drug applications (ANDAs) and drug master files (DMFs) submitted to the FDA. It serves as a reference standard in toxicity studies for various drug formulations, ensuring safety and efficacy during the development phase .
Analytical Chemistry
- The compound is used extensively in analytical studies for quality control during the commercial production of pharmaceuticals. Its chemical properties allow researchers to develop methods for quantifying active ingredients within formulations .
Case Studies
Veterinary Applications
- A study published in the Journal of Veterinary Pharmacology and Therapeutics investigated the dosage requirements of guaifenesin in donkeys compared to horses. The findings indicated that donkeys required lower doses to achieve similar anesthetic effects, thus providing insights into species-specific responses to the drug .
Clinical Efficacy
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, as a muscle relaxant, it may act on the central nervous system to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, 3-methoxy-: A similar compound with a methoxy group attached to the propanediol backbone.
Methocarbamol: A related compound used as a muscle relaxant with a similar structure.
Uniqueness
3-(3-Methoxyphenoxy)propane-1,2-diol is unique due to its specific methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
17131-51-0 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-(3-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 |
Clé InChI |
PVXJBKOQPCPILX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
SMILES canonique |
COC1=CC(=CC=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















